Cas no 325708-23-4 (N-Trityl-1,4-butanediamine diacetate)

N-Trityl-1,4-butanediamine diacetate is a protected diamine derivative commonly used in organic synthesis and pharmaceutical research. The trityl (triphenylmethyl) group serves as a robust protecting group for primary amines, enhancing selectivity in multi-step reactions. This compound is particularly valuable in peptide and heterocycle synthesis, where controlled amine deprotection is required. The diacetate form improves solubility in polar solvents, facilitating handling in aqueous or mixed-phase systems. Its stability under mild conditions makes it suitable for applications requiring orthogonal protection strategies. The product is characterized by high purity and consistent performance, making it a reliable reagent for complex synthetic pathways.
N-Trityl-1,4-butanediamine diacetate structure
325708-23-4 structure
商品名:N-Trityl-1,4-butanediamine diacetate
CAS番号:325708-23-4
MF:C27H34N2O4
メガワット:450.569867610931
CID:2822121
PubChem ID:71312273

N-Trityl-1,4-butanediamine diacetate 化学的及び物理的性質

名前と識別子

    • acetic acid,N'-tritylbutane-1,4-diamine
    • N-Trityl-1,4-butanediamine diacetate
    • Acetic acid--N~1~-(triphenylmethyl)butane-1,4-diamine (2/1)
    • DTXSID20746751
    • N1-Tritylbutane-1,4-diamine diacetate
    • 325708-23-4
    • J-018787
    • インチ: 1S/C23H26N2.2C2H4O2/c24-18-10-11-19-25-23(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;2*1-2(3)4/h1-9,12-17,25H,10-11,18-19,24H2;2*1H3,(H,3,4)
    • InChIKey: YJGJCDKSDHBKIF-UHFFFAOYSA-N
    • ほほえんだ: OC(C)=O.OC(C)=O.N(CCCCN)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 450.25185757g/mol
  • どういたいしつりょう: 450.25185757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 8
  • 複雑さ: 335
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 113

じっけんとくせい

  • ゆうかいてん: 86-91 °C

N-Trityl-1,4-butanediamine diacetate セキュリティ情報

  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: 26-36
  • 福カードFコード:3-10
  • 危険物標識: Xi

N-Trityl-1,4-butanediamine diacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-301409-1 g
N-Trityl-1,4-butanediamine diacetate,
325708-23-4
1g
¥827.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-301409-1g
N-Trityl-1,4-butanediamine diacetate,
325708-23-4
1g
¥827.00 2023-09-05

N-Trityl-1,4-butanediamine diacetate 関連文献

N-Trityl-1,4-butanediamine diacetateに関する追加情報

N-Trityl-1,4-butanediamine diacetate (CAS 325708-23-4): A Comprehensive Guide to Its Properties and Applications

N-Trityl-1,4-butanediamine diacetate (CAS 325708-23-4) is a specialized organic compound that has gained significant attention in pharmaceutical research and fine chemical synthesis. This trityl-protected diamine derivative serves as a crucial building block in medicinal chemistry, particularly in the development of novel drug candidates and bioactive molecules. The compound's unique structural features, combining a trityl protecting group with a butanediamine backbone, make it valuable for controlled synthesis applications.

The molecular structure of N-Trityl-1,4-butanediamine diacetate features a central 1,4-butanediamine core where one nitrogen is protected by a trityl group (triphenylmethyl), while the other nitrogen remains free or forms salts. The diacetate salt form (CAS 325708-23-4) enhances the compound's stability and solubility, making it more practical for laboratory use and industrial applications. Researchers particularly value this compound for its role in peptide synthesis and as a precursor for various pharmaceutical intermediates.

In recent years, the demand for protected amine compounds like N-Trityl-1,4-butanediamine diacetate has increased significantly, driven by advances in drug discovery and bioconjugation techniques. The compound's ability to serve as a versatile synthetic building block aligns perfectly with current trends in combinatorial chemistry and fragment-based drug design. Many researchers searching for "CAS 325708-23-4 supplier" or "N-Trityl-1,4-butanediamine diacetate price" are involved in developing new targeted therapies or bioconjugates for medical applications.

The synthesis of N-Trityl-1,4-butanediamine diacetate typically involves the protection of 1,4-butanediamine with trityl chloride under controlled conditions, followed by salt formation with acetic acid. This process yields a stable, crystalline product with excellent purity characteristics. The trityl protecting group offers several advantages in synthetic chemistry: it provides steric protection to the amine group, is stable under various reaction conditions, and can be selectively removed when needed using mild acidic conditions.

Current applications of N-Trityl-1,4-butanediamine diacetate (CAS 325708-23-4) extend across multiple research areas. In medicinal chemistry, it serves as a key intermediate for the synthesis of polyamine analogs being investigated for various therapeutic purposes. The compound's structure makes it particularly useful for creating molecular linkers in drug design, where controlled spacing between functional groups is essential. Recent publications highlight its use in developing enzyme inhibitors and receptor modulators, addressing common search queries like "N-Trityl-1,4-butanediamine diacetate applications" and "325708-23-4 in drug development".

From a commercial perspective, N-Trityl-1,4-butanediamine diacetate represents a niche but growing segment of the fine chemicals market. Suppliers catering to research institutions and pharmaceutical companies often list this compound under categories like "amine protecting group reagents" or "specialty pharmaceutical intermediates". The global market for such protected amine compounds is expected to grow steadily, driven by increasing R&D investments in biopharmaceuticals and personalized medicine approaches.

Quality control of N-Trityl-1,4-butanediamine diacetate (CAS 325708-23-4) typically involves analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry to ensure high purity and correct molecular structure. These quality assurance measures are crucial for researchers who search for terms like "CAS 325708-23-4 purity" or "N-Trityl-1,4-butanediamine diacetate specification". The compound is generally supplied as a white to off-white crystalline powder with specific storage requirements to maintain stability.

Future research directions involving N-Trityl-1,4-butanediamine diacetate may explore its potential in emerging fields like proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies. The compound's structural features make it a candidate for developing bifunctional molecules that can bridge target proteins and degradation machinery. This aligns with current scientific trends addressing search queries such as "new applications of protected diamines" and "innovative uses of CAS 325708-23-4".

For laboratories working with N-Trityl-1,4-butanediamine diacetate, proper handling procedures should be followed despite its non-hazardous classification. Standard personal protective equipment including gloves and safety glasses is recommended when handling the compound. Researchers often search for "N-Trityl-1,4-butanediamine diacetate safety data" or "325708-23-4 handling precautions" to ensure compliance with laboratory safety protocols.

The intellectual property landscape surrounding N-Trityl-1,4-butanediamine diacetate (CAS 325708-23-4) includes various patents describing its synthesis methods and applications in drug discovery. Pharmaceutical companies continue to investigate novel derivatives based on this scaffold, addressing frequent search terms like "N-Trityl-1,4-butanediamine diacetate patents" and "CAS 325708-23-4 in pharmaceutical research". The compound's versatility ensures its ongoing relevance in medicinal chemistry innovation.

Environmental considerations for N-Trityl-1,4-butanediamine diacetate production and use focus on green chemistry principles. Manufacturers are increasingly adopting sustainable processes that minimize waste and energy consumption, responding to industry trends reflected in searches for "eco-friendly synthesis of CAS 325708-23-4". The compound's biodegradability profile and environmental fate are subjects of ongoing research to ensure compliance with evolving regulatory standards.

In conclusion, N-Trityl-1,4-butanediamine diacetate (CAS 325708-23-4) represents an important tool in modern chemical research and pharmaceutical development. Its unique properties as a protected diamine building block continue to find new applications in drug discovery and specialty chemical synthesis. As research in targeted therapies and bioconjugation technologies advances, the demand for high-quality N-Trityl-1,4-butanediamine diacetate is likely to grow, solidifying its position as a valuable compound in the scientific community.

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